ethyl 2-(hydroxymethyl)-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(hydroxymethyl)-3-methylbutanoate is an organic compound belonging to the ester family. It is characterized by its molecular structure, which includes an ethyl group, a hydroxymethyl group, and a methylbutanoate moiety. This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-(hydroxymethyl)-3-methylbutanoate can be synthesized through several methods, including esterification reactions. One common approach involves the reaction of 2-(hydroxymethyl)-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors equipped with efficient mixing and temperature control systems. The reaction is carried out under controlled conditions to ensure high yield and purity. The resulting ester is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(hydroxymethyl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester can be reduced to produce the corresponding alcohol.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and strong bases (NaOH) are employed.
Major Products Formed:
Oxidation: 2-(Hydroxymethyl)-3-methylbutanoic acid
Reduction: 2-(Hydroxymethyl)-3-methylbutanol
Substitution: Various substituted esters and alcohols
Scientific Research Applications
Ethyl 2-(hydroxymethyl)-3-methylbutanoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The ester is used in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism by which ethyl 2-(hydroxymethyl)-3-methylbutanoate exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as a precursor that undergoes further reactions to form active drug compounds. The molecular targets and pathways involved vary based on the end product and its intended use.
Comparison with Similar Compounds
Ethyl 2-hydroxypropionate
Ethyl 3-hydroxybutyrate
Ethyl 2-hydroxybutyrate
Uniqueness: Ethyl 2-(hydroxymethyl)-3-methylbutanoate is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its hydroxymethyl group provides additional reactivity compared to similar esters, making it a valuable compound in various applications.
Properties
CAS No. |
1509626-56-5 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
ethyl 2-(hydroxymethyl)-3-methylbutanoate |
InChI |
InChI=1S/C8H16O3/c1-4-11-8(10)7(5-9)6(2)3/h6-7,9H,4-5H2,1-3H3 |
InChI Key |
SLRBAQZDMRTACB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CO)C(C)C |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.